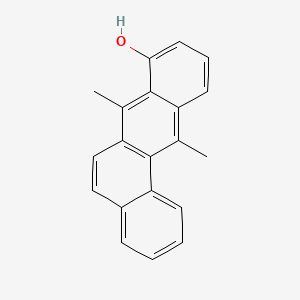

Benz(a)anthracen-8-ol, 7,12-dimethyl-

Description

Structure

2D Structure

Properties

CAS No. |

62064-44-2 |

|---|---|

Molecular Formula |

C20H16O |

Molecular Weight |

272.3 g/mol |

IUPAC Name |

7,12-dimethylbenzo[a]anthracen-8-ol |

InChI |

InChI=1S/C20H16O/c1-12-15-8-5-9-18(21)20(15)13(2)16-11-10-14-6-3-4-7-17(14)19(12)16/h3-11,21H,1-2H3 |

InChI Key |

VVFZEGSNFDMQAQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC=C(C2=C(C3=C1C4=CC=CC=C4C=C3)C)O |

Origin of Product |

United States |

Synthetic Methodologies and Biosynthetic Pathways of Benz a Anthracen 8 Ol, 7,12 Dimethyl

Chemical Synthesis Approaches for Benz(a)anthracen-8-ol, 7,12-dimethyl-

The direct chemical synthesis of specific hydroxylated metabolites of DMBA, such as Benz(a)anthracen-8-ol, 7,12-dimethyl-, presents a significant challenge due to the complex aromatic system and the need for regioselective functionalization. However, targeted synthetic strategies have been developed.

One documented method involves a multi-step synthesis starting from substituted naphthalene (B1677914) precursors. The general approach often utilizes classical organic reactions such as the Friedel-Crafts acylation and the Elbs reaction to construct the benz(a)anthracene (B33201) skeleton. iaea.orgnih.govprinceton.edunih.govnih.govresearchgate.netnih.govnih.gov

A specific synthesis of 8-hydroxy-7,12-dimethylbenz[a]anthracene has been reported, highlighting the chemical ingenuity required to obtain this metabolite. mdpi.com The synthesis of various hydroxy derivatives of 7,12-dimethylbenz[a]anthracene (B13559) often begins with the preparation of methoxy- and hydroxybenz[a]anthracene-7,12-diones. These diones can be synthesized through the reaction of appropriately substituted 1,4-naphthoquinones with styrene. The resulting methoxy (B1213986) diones are then reduced to the corresponding benz[a]anthracenes. Finally, the 7,12-dimethyl functionality is introduced using a Grignard reaction to yield the target carcinogenic compounds, including the 8-hydroxy derivative.

The table below outlines a generalized synthetic approach based on these principles.

| Step | Reaction Type | Reactants | Product | Key Considerations |

| 1 | Diels-Alder Reaction | Substituted 1,4-naphthoquinone, Styrene | Methoxy- or Hydroxybenz[a]anthracene-7,12-dione | Control of regioselectivity is crucial. |

| 2 | Reduction | Methoxy-dione, Reducing agent (e.g., zinc/pyridine/acetic acid) | Methoxybenz[a]anthracene | Choice of reducing agent is important to avoid over-reduction. |

| 3 | Grignard Reaction | Methoxybenz[a]anthracene, Methylmagnesium halide | Methoxy-7,12-dimethylbenz[a]anthracene | The Grignard reagent introduces the methyl groups. |

| 4 | Demethylation | Methoxy-7,12-dimethylbenz[a]anthracene, Demethylating agent (e.g., BBr₃) | Benz(a)anthracen-8-ol, 7,12-dimethyl- | Cleavage of the methyl ether to yield the final hydroxylated product. |

Enzymatic Biotransformation of Precursor Polycyclic Aromatic Hydrocarbons to Benz(a)anthracen-8-ol, 7,12-dimethyl-

In biological systems, Benz(a)anthracen-8-ol, 7,12-dimethyl- is formed as a metabolite of 7,12-dimethylbenz(a)anthracene (DMBA). This biotransformation is primarily carried out by a suite of enzymes designed to increase the water solubility of foreign compounds to facilitate their excretion.

Role of Cytochrome P450 Monooxygenases in Hydroxylation

The initial and rate-limiting step in the metabolism of DMBA is its oxidation by cytochrome P450 (CYP) monooxygenases. These heme-containing enzymes are responsible for introducing an oxygen atom into the DMBA molecule, leading to the formation of various hydroxylated and epoxide metabolites. The formation of phenolic derivatives, including 8-hydroxy-DMBA, is a direct result of CYP-mediated hydroxylation at different positions on the aromatic ring.

Several CYP isoforms have been implicated in the metabolism of DMBA, with the specific isoform influencing the regioselectivity of the hydroxylation. For instance, in vitro studies using rat liver microsomes have demonstrated the formation of 8-hydroxy-DMBA as one of the phenolic metabolites of DMBA. This indicates that specific CYP enzymes present in the liver are capable of catalyzing the direct hydroxylation of the DMBA ring at the 8-position.

Preparation of Labeled Benz(a)anthracen-8-ol, 7,12-dimethyl- for Mechanistic Studies

To trace the metabolic fate and understand the mechanisms of action of Benz(a)anthracen-8-ol, 7,12-dimethyl-, isotopically labeled versions of the compound are invaluable tools. The introduction of isotopes such as deuterium (B1214612) (²H), tritium (B154650) (³H), or carbon-14 (B1195169) (¹⁴C) allows for sensitive detection and quantification in biological samples.

While specific protocols for the direct synthesis of labeled Benz(a)anthracen-8-ol, 7,12-dimethyl- are not readily found in the literature, general methods for the isotopic labeling of phenols and polycyclic aromatic hydrocarbons can be applied.

For deuterium labeling, methods involving acid-catalyzed exchange reactions in the presence of a deuterated solvent like D₂O can be employed on the final compound or a late-stage intermediate. iaea.org For instance, treatment of the phenolic ring with a Lewis acid in the presence of D₂O can lead to the incorporation of deuterium at specific positions.

For carbon-14 labeling, the synthesis would ideally start with a ¹⁴C-labeled precursor. For example, a ¹⁴C-labeled Grignard reagent (¹⁴CH₃MgI) could be used in the final step of the chemical synthesis outlined in section 2.1 to introduce a labeled methyl group. Alternatively, building the benz(a)anthracene skeleton from a ¹⁴C-labeled naphthalene or benzene (B151609) derivative would place the label within the core structure of the molecule.

The following table presents a conceptual pathway for the synthesis of a labeled version of the target compound.

| Isotope | Labeling Strategy | Precursor | Reaction |

| ¹⁴C | Introduction of labeled methyl groups | Methoxybenz[a]anthracene | Grignard reaction with ¹⁴CH₃MgI |

| ²H (D) | H/D exchange on the aromatic ring | Benz(a)anthracen-8-ol, 7,12-dimethyl- | Acid-catalyzed exchange with D₂O |

These labeled compounds are essential for a variety of mechanistic studies, including DNA binding assays, metabolic profiling, and pharmacokinetic analyses.

Metabolic Fate and Pharmacokinetics of Benz a Anthracen 8 Ol, 7,12 Dimethyl and Its Precursors

Phase I Metabolic Pathways of Benz(a)anthracen-8-ol, 7,12-dimethyl-

Phase I metabolism of DMBA involves the introduction or unmasking of functional groups, primarily through oxidation reactions catalyzed by cytochrome P450 (CYP) enzymes. upol.cz This initial phase is responsible for producing the precursors to conjugated products and the ultimate carcinogenic forms of the compound.

The metabolism of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) is initiated by oxidation at several positions on the molecule. The primary sites of attack include the aromatic rings and the methyl groups. nih.govnih.gov In hamster embryo cells, oxidation of the aromatic rings is a major metabolic pathway, leading to the formation of various phenolic derivatives. nih.gov While specific studies detailing the further hydroxylation of 8-hydroxy-DMBA are limited, the general metabolism of DMBA phenols involves subsequent oxidation.

Microbial metabolism studies, such as with Mycobacterium vanbaalenii PYR-1, show initial attacks on the C-5 and C-6 positions, as well as the methyl group at C-7. nih.gov Photooxidation studies also indicate that the first points of attack on the DMBA molecule are the 7- and 12- positions. nih.gov The hydroxylation of the methyl groups to form 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) and 12-hydroxymethyl-7-methylbenz[a]anthracene is a recognized pathway. nih.govnih.gov These hydroxymethyl derivatives can be further oxidized. The formation of phenolic metabolites, such as the 8-ol derivative, is a key step that precedes Phase II conjugation. nih.gov

The process is initiated by CYP enzymes, particularly CYP1A1 and CYP1B1, which metabolize DMBA. mdpi.com This leads to the formation of epoxides, such as DMBA-3,4-epoxide. The enzyme microsomal epoxide hydrolase (mEH) then catalyzes the hydrolysis of these epoxides to form dihydrodiols. semanticscholar.org Major metabolites identified in cultures of Cunninghamella elegans include DMBA-trans-8,9-dihydrodiol and DMBA-trans-3,4-dihydrodiol. nih.gov The formation of a trans-dihydrodiol is considered a necessary step for the metabolic pathway that leads to DNA binding. nih.gov

The ultimate carcinogenic metabolite is often the highly mutagenic DMBA-3,4-diol-1,2-epoxide, which is formed when the DMBA-trans-3,4-diol is further oxidized by CYP enzymes. mdpi.comsemanticscholar.org Studies with various hydroxylated derivatives of DMBA (hydroxyDMBA) showed that they were generally inactive as skin tumor initiators, suggesting that the primary pathway to activation is through the diol-epoxide mechanism originating from the parent compound rather than its phenolic metabolites. nih.gov

Table 1: Key Phase I Metabolites of 7,12-dimethylbenz[a]anthracene (DMBA)

| Metabolite Class | Specific Metabolites Identified | Role |

|---|---|---|

| Phenols | 8-hydroxy-DMBA, 9-hydroxy-DMBA, 10-hydroxy-DMBA | Products of ring oxidation, precursors for conjugation |

| Hydroxymethyl Derivatives | 7-hydroxymethyl-12-methylbenz[a]anthracene, 12-hydroxymethyl-7-methylbenz[a]anthracene | Products of methyl group oxidation |

| Dihydrodiols | DMBA-trans-3,4-dihydrodiol, DMBA-trans-8,9-dihydrodiol | Intermediates formed by epoxide hydrolysis |

| Diol Epoxides | DMBA-3,4-diol-1,2-epoxide | Ultimate carcinogenic metabolite |

Phase II Metabolic Pathways of Benz(a)anthracen-8-ol, 7,12-dimethyl- Conjugation

Phase II metabolism involves the conjugation of Phase I metabolites with endogenous molecules, which generally increases their water solubility and facilitates their excretion. upol.cz For phenolic metabolites like 8-hydroxy-DMBA, this is a major detoxification pathway.

Glucuronidation is a significant Phase II pathway for the phenolic metabolites of DMBA. nih.gov In studies using hamster embryo cells, it was found that after exposure to DMBA, a substantial portion of the metabolites in the aqueous medium were glucuronic acid conjugates. nih.gov Treatment of these water-soluble metabolites with β-glucuronidase converted them back into chloroform-soluble forms, over 80% of which were identified as phenolic derivatives of DMBA. nih.gov This indicates that phenols, including isomers like 8-hydroxy-DMBA, are readily conjugated with glucuronic acid. This process makes the metabolites more water-soluble, preparing them for elimination. nih.gov

In addition to glucuronidation, sulfation and glutathione (B108866) conjugation represent other important Phase II detoxification pathways. The formation of glutathione conjugates as metabolites of DMBA has been demonstrated in rat liver homogenates. nih.gov The enzyme glutathione S-transferase (GST) facilitates this reaction. upol.cz

Specifically, research on 7,12-dihydroxymethylbenz[a]anthracene (DHBA), a metabolite of DMBA, has shown that it can be converted into a reactive 7-hydroxymethyl sulfate (B86663) ester by sulfotransferase enzymes. nih.gov This reactive sulfate ester is mutagenic but can be detoxified by conjugation with glutathione (GSH). nih.gov This reaction yields S-(12-hydroxymethylbenz[a]anthracen-7-yl)methylglutathione, a non-mutagenic product. nih.gov This highlights a dual role for Phase II enzymes, where sulfation can create a reactive intermediate that is subsequently detoxified by glutathione conjugation.

Cellular Uptake, Distribution, and Elimination of Benz(a)anthracen-8-ol, 7,12-dimethyl- and its Metabolites

As a lipophilic compound, DMBA can be stored in adipose tissue. researchgate.net Its carcinogenic activity requires metabolic activation, which can occur in various tissues. semanticscholar.org The aryl hydrocarbon receptor (AHR), a transcription factor activated by PAHs, plays a role in mediating the cellular response to DMBA. mdpi.comsemanticscholar.org

Following administration, DMBA and its metabolites distribute to various organs. Studies in rats have shown that DMBA binds to DNA in hematopoietic organs like the spleen and bone marrow, as well as in the liver. nih.gov The persistence of these DNA adducts varies between organs. nih.gov The uptake of DMBA into cells can induce proliferation and invasion, as seen in cancer cell lines. nih.gov

Elimination of DMBA and its metabolites is facilitated by the metabolic conversions described above. The parent compound sees minimal excretion in feces and urine. wisc.edu The Phase II conjugation reactions, particularly glucuronidation and glutathione conjugation, produce water-soluble metabolites. nih.govnih.gov These polar conjugates are more readily excreted from the body, primarily via urine and bile, representing the main elimination route for DMBA metabolites.

Table 2: Summary of Metabolic Fate

| Process | Description | Key Enzymes/Molecules | Result |

|---|---|---|---|

| Phase I Metabolism | Oxidation and hydroxylation of the DMBA molecule. | Cytochrome P450 (CYP1A1, CYP1B1), Microsomal Epoxide Hydrolase (mEH) | Formation of phenols (e.g., 8-hydroxy-DMBA), dihydrodiols, and diol epoxides. |

| Phase II Metabolism | Conjugation of Phase I metabolites to increase water solubility. | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs), Glutathione S-transferases (GSTs) | Formation of glucuronide, sulfate, and glutathione conjugates. |

| Cellular Distribution | Uptake into cells and distribution to various organs. | Aryl Hydrocarbon Receptor (AHR) | Binds to DNA in target organs like the liver, spleen, and bone marrow. nih.gov |

| Elimination | Excretion of water-soluble conjugates from the body. | N/A | Primarily through urine and bile. |

Molecular and Cellular Mechanisms of Benz a Anthracen 8 Ol, 7,12 Dimethyl Activity

Interactions with Nucleic Acids

The genotoxicity of DMBA metabolites is a cornerstone of their carcinogenic mechanism, stemming from their ability to form covalent bonds with DNA and RNA, leading to the formation of adducts.

The metabolic activation of the parent compound, DMBA, is a critical prerequisite for its ability to bind to DNA. This process generates several reactive intermediates, including hydroxymethyl derivatives and diol epoxides. nih.govnih.gov The compound 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) (7-OHM-12-MBA), a metabolite of DMBA, is further metabolized to form DNA adducts. nih.gov Studies in mouse epidermis have shown that DNA adducts derived from 7-OHM-12-MBA are present after treatment with DMBA, indicating that it is a key intermediate in the DNA binding process. nih.gov

The primary adducts formed from DMBA result from the reaction of its bay-region diol-epoxide with DNA. nih.gov Specifically, the DMBA-trans-3,4-diol metabolite is considered a major precursor to a highly reactive diol-epoxide, which is significantly more mutagenic than DMBA itself. nih.gov This diol-epoxide can form stable covalent bonds with DNA.

Two main types of DNA adducts have been identified:

Depurination Adducts : These are the most abundant type of adducts, accounting for approximately 99% of all detected adducts in mouse skin. They are formed when the 12-methyl group of a DMBA metabolite binds to the N-7 position of adenine (B156593) or guanine (B1146940). This binding creates an unstable bond, leading to the loss of the adducted base from the DNA backbone, a process known as depurination. The primary depurination adducts are 7-methylbenz[a]anthracene(MBA)-12-CH2-N7Ade and 7-MBA-12-CH2-N7Gua. nih.gov

Stable Adducts : These account for about 1% of the total adducts and are primarily formed from DMBA diol-epoxides. nih.gov These adducts are more persistent and are thought to play a significant role in the initiation of carcinogenesis.

The formation and persistence of these adducts can vary between tissues and animal strains. For instance, higher levels of DMBA-DNA adducts have been observed in the liver (a non-target organ for DMBA-induced cancer) compared to the mammary gland (the target tissue). nih.govnih.gov Furthermore, the capacity to repair and remove these adducts differs, which may contribute to the varying susceptibility to DMBA's carcinogenic effects among different strains of rats. nih.gov The presence of these DNA adducts is a necessary, though not solely sufficient, condition for cancer initiation. nih.gov

Table 1: Major DNA Adducts Formed from DMBA Metabolism

| Adduct Type | Precursor Metabolite | Site of DNA Interaction | Abundance | Consequence |

| Depurination Adducts | One-electron oxidation product | N-7 of Adenine (Ade) and Guanine (Gua) | ~99% | Base loss (depurination), apurinic site formation |

| Stable Adducts | Bay-region diol-epoxide | Exocyclic amino groups of purines | ~1% | Persistent DNA lesion, potential for mutations |

In addition to DNA, metabolites of DMBA can also form adducts with cellular RNA. Research has identified novel adducts formed through the interaction of a DMBA metabolite, specifically the 7,12-dimethylbenz[a]anthracene (B13559) 5,6-oxide, with guanosine (B1672433) in RNA. nih.gov

These interactions result in modifications at several positions:

Linkage of the C-5 position of the DMBA 5,6-oxide to the 2'-hydroxy group of the ribose moiety of guanosine. nih.gov

Linkage of the C-6 position of the DMBA 5,6-oxide to the 2'-hydroxy group of the ribose. nih.gov

Linkage of the C-5 position of the DMBA 5,6-oxide to the C-8 position of the guanine base. nih.gov

These findings represent the first evidence of modification to both the sugar (ribose) moiety and the C-8 position of a purine (B94841) base in cellular RNA by a PAH metabolite. nih.gov While these RNA adducts constitute a small fraction (less than 5%) of the total nucleoside-DMBA adducts, their formation indicates a broader interaction of DMBA's reactive intermediates with cellular macromolecules beyond DNA. nih.gov The functional consequences of these RNA adducts are less understood compared to DNA adducts but could potentially interfere with protein synthesis and other RNA-mediated cellular processes.

Modulation of Cellular Signaling Pathways by Benz(a)anthracen-8-ol, 7,12-dimethyl-

Metabolites of DMBA, including Benz(a)anthracen-8-ol, 7,12-dimethyl-, can dysregulate critical intracellular signaling pathways, contributing to cellular transformation and tumor development.

DMBA and its metabolites are well-established ligands for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor. nih.govnih.gov The binding of a ligand like DMBA to AHR triggers a cascade of events. The AHR, normally held in the cytoplasm in a complex with inhibitory proteins, translocates to the nucleus upon ligand binding. nih.gov In the nucleus, it dimerizes with the AHR Nuclear Translocator (ARNT) and binds to specific DNA sequences known as xenobiotic responsive elements (XREs). This binding initiates the transcription of a battery of genes, most notably those encoding for cytochrome P450 enzymes like CYP1A1 and CYP1B1. nih.govnih.gov

This activation has dual consequences. On one hand, the induction of these enzymes is part of a detoxification response, as they are involved in metabolizing xenobiotics like DMBA. On the other hand, these same enzymes are responsible for metabolically activating procarcinogens like DMBA into their ultimate carcinogenic forms. nih.gov DMBA-induced mammary tumors consistently show elevated expression of AHR, CYP1A1, and CYP1B1. nih.govnih.gov Research indicates that AHR signaling is involved in the initiation and progression of breast cancer. nih.gov Interestingly, while AHR activation is a key step in DMBA's carcinogenic mechanism, studies have also shown that certain AHR agonists can inhibit the growth of DMBA-induced mammary tumors, suggesting a complex, context-dependent role for this pathway. nih.gov

The Wnt/β-catenin signaling pathway, crucial for embryonic development and adult tissue homeostasis, is aberrantly activated by DMBA. nih.govnih.gov This pathway plays a central role in regulating cell proliferation, differentiation, and adhesion. nih.gov

Studies have demonstrated that DMBA treatment leads to an increase in cancer cell proliferation and invasion, effects that are mediated through the induction of the Wnt/β-catenin pathway. nih.gov The mechanism involves the upregulation and accumulation of β-catenin. nih.govnih.gov In its inactive state, β-catenin is targeted for degradation. Upon pathway activation, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it acts as a transcriptional co-activator for genes that drive proliferation.

Research has shown a direct correlation between the accumulation of β-catenin and the sequential progression of DMBA-induced carcinomas, from hyperplasia to invasive cancer. nih.gov This aberrant activation of Wnt signaling appears to be a hallmark of malignant progression in DMBA-induced carcinogenesis. nih.gov Furthermore, DMBA has been found to upregulate the transcription factor Specificity Protein 1 (Sp1), which in turn promotes the activation of Wnt/β-catenin signaling and the epithelial-mesenchymal transition (EMT), a process that enhances cell migration and invasion. nih.gov

Table 2: Key Signaling Pathways Modulated by DMBA Metabolites

| Signaling Pathway | Key Protein(s) Affected | Downstream Effect | Role in Carcinogenesis |

| Aryl Hydrocarbon Receptor (AHR) | AHR, ARNT, CYP1A1, CYP1B1 | Increased transcription of metabolic enzymes | Metabolic activation of DMBA to carcinogenic forms |

| Wnt/β-catenin | β-catenin, Sp1 | Increased cell proliferation and invasion (EMT) | Promotion of tumor growth and progression |

| Inflammatory Signaling | STING, IL-1α, IL-2, COX-2 | Production of pro-inflammatory cytokines and mediators | Creation of an inflammatory microenvironment that supports tumorigenesis |

DMBA is a potent inducer of inflammation, a process intricately linked to cancer development. researchgate.netnih.gov Its metabolites can trigger multiple inflammatory signaling cascades.

One key mechanism involves the STING (Stimulator of Interferon Genes) pathway. DMBA can cause DNA damage and subsequent leakage of DNA into the cytoplasm. nih.gov This cytosolic DNA is detected by the STING pathway, which triggers the production of pro-inflammatory cytokines, such as Type I interferons and TNFα. nih.gov This cytokine-driven inflammation is a critical factor in facilitating DMBA-induced tumorigenesis. nih.gov

DMBA also directly upregulates the expression of Interleukin-1alpha (IL-1α), an early proinflammatory cytokine. scispace.com Topical application of DMBA leads to significant increases in IL-1α mRNA and protein levels in the skin, as well as elevated serum IL-1α. scispace.com This increase in IL-1α contributes to the infiltration of inflammatory cells (polymorphonuclear leukocytes) into the tissue and promotes the growth of carcinomas. scispace.com

Furthermore, DMBA has been shown to modulate the Interleukin-2 (B1167480) (IL-2) pathway, which is central to T-cell lymphocyte function. nih.gov Exposure to DMBA suppresses IL-2 production and reduces the expression of the high-affinity IL-2 receptor, leading to T-cell dysfunction and immunosuppression. nih.gov This impairment of the immune response can hinder the body's ability to eliminate transformed cells. Finally, DMBA is known to activate cyclooxygenase-2 (COX-2) and subsequent prostaglandin (B15479496) production, further fueling the inflammatory cascade that supports tumor formation. researchgate.net

Effects on Cellular Homeostasis and Stress Responses

The interaction of 7,12-dimethylbenz(a)anthracene (DMBA) with cellular systems leads to significant disruptions in homeostasis, primarily through the induction of stress responses such as oxidative and endoplasmic reticulum stress.

DMBA is a potent inducer of oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Research demonstrates that exposure to DMBA leads to the generation of ROS, including hydrogen peroxide and singlet oxygen. nih.govacs.org This is evidenced by increased levels of markers for oxidative damage, such as thiobarbituric-acid-reactive substances (TBARS) and advanced oxidation protein products. nih.govnih.gov

In vivo studies on SENCAR mice treated with DMBA showed a significant production of hydrogen peroxide and the formation of oxidized DNA bases, such as 8-hydroxyl-2'-deoxyguanosine, in epidermal DNA. nih.gov Similarly, in rat models, DMBA exposure increased markers of oxidative stress in the aorta and liver. nih.gov This pro-oxidant effect is linked to the compound's carcinogenic activity, as the resulting oxidative DNA damage can lead to mutations. nih.gov Studies on cultured preovulatory rat follicles also confirmed that DMBA treatment significantly increases ROS generation, which precedes the onset of apoptosis. wikipedia.org The generation of these reactive species is considered a key mechanism in the toxic effects of DMBA, contributing to inflammatory responses and cellular damage. nih.gov

Exposure to DMBA can trigger endoplasmic reticulum (ER) stress and activate the Unfolded Protein Response (UPR), a cellular mechanism designed to restore ER homeostasis. Evidence shows that tumors generated in mice using a DMBA-initiation protocol exhibit signs of ER stress, specifically the activation of the inositol-requiring enzyme 1α (IRE1α) pathway. pnas.orgpnas.orgresearchgate.net This activation is characterized by increased messenger RNA (mRNA) levels of Ire1α and enhanced splicing of its downstream target, X-box binding protein 1 (Xbp1). pnas.orgpnas.orgresearchgate.net

The UPR is a complex signaling network with at least three main branches initiated by the sensors IRE1, PERK, and ATF6. nih.gov In addition to the IRE1α pathway, the ATF6 branch has also been implicated in DMBA-induced carcinogenesis. The tumor protein TPD52, which regulates ER stress by modulating the ATF6 pathway, has been shown to influence the development of skin tumors in a DMBA-induced mouse model. nih.gov While research on other polycyclic aromatic hydrocarbons (PAHs) like benzo(a)pyrene has more extensively detailed the induction of ER stress markers such as GRP78 and PERK, the findings for DMBA confirm that perturbation of ER stress is a relevant mechanism for this class of compounds. nih.govmdpi.com

Influence on Cell Proliferation, Differentiation, and Apoptosis

DMBA profoundly impacts cell fate by altering pathways that control proliferation, cell death, and cellular differentiation, which are central to its carcinogenic activity.

DMBA is known to promote aberrant cell proliferation. nih.gov This is achieved by dysregulating key components of the cell cycle machinery, particularly those involved in the G1/S transition. Studies on DMBA-induced tumors have identified the overexpression of specific G1 cyclins. In mouse skin tumors initiated by DMBA, an overexpression of cyclin D1 and cyclin D2 is frequently observed. nih.gov Similarly, in DMBA-induced mammary tumors, cyclin D1 is significantly upregulated. phypha.ir Cyclin D1 is a critical protein that promotes progression through the G1 phase of the cell cycle by activating cyclin-dependent kinases (CDKs) 4 and 6. phypha.ir

Further evidence links DMBA-induced carcinogenesis to the CDK inhibitor p27. In a mouse skin model, p27 was drastically downregulated at the time of tumor appearance following DMBA application, suggesting its loss is a key event in tumor development. oatext.com Furthermore, pathways that inhibit the CDK2/cyclin E complex have been shown to suppress DMBA-initiated skin cancer by inducing cell cycle arrest at the G0/G1 phase. nih.gov These findings collectively indicate that DMBA drives proliferation by upregulating G1 cyclins and disabling the checkpoints and inhibitors that would normally halt the cell cycle in response to damage.

DMBA can induce programmed cell death, or apoptosis, through multiple molecular pathways depending on the cell type and context. In murine pre-B cells, DMBA triggers apoptosis through a pathway that is dependent on the activation of caspase-8 and requires caspase-9 for maximal effect. nih.gov This process involves the activation of the protein kinase R (PKR), which can activate caspase-8 without the need for death receptor ligation. nih.gov Further studies have shown that the apoptotic signal is likely a DMBA metabolite that activates a p53-dependent intrinsic pathway, leading to cytochrome c release and apoptosome formation. aai.org The pro-apoptotic protein BAX has also been shown to increase with DMBA treatment prior to apoptosis. wikipedia.org

Table 1: Effect of DMBA on Apoptosis Rate and Regulatory Protein Expression in Mouse Mammary Gland Tissue

| Parameter | Control Group (CG) | Test Group (TG - DMBA Treated) | p-value | Reference |

| Apoptosis Rate (%) | 2.93 ± 0.28 | 19.79 ± 3.53 | <0.01 | nih.govresearchgate.net |

| FasL Protein Positive Rate (%) | 20.25 | 89.65 | <0.01 | mdpi.comresearchgate.net |

| Bcl-2 Protein Positive Rate (%) | 31.48 | 87.96 | <0.01 | mdpi.comresearchgate.net |

Table 2: Effect of DMBA on Apoptosis-Related Gene Expression in Mouse Mammary Gland Tissue

| Gene | Relative mRNA Expression (Control) | Relative mRNA Expression (DMBA) | p-value | Reference |

| FasL | 1.27 ± 0.12 | 5.82 ± 4.37 | <0.05 | mdpi.comresearchgate.net |

| Bcl-2 | 2.02 ± 0.54 | 18.97 ± 2.65 | <0.01 | mdpi.comresearchgate.net |

DMBA has been shown to induce epithelial-mesenchymal transition (EMT), a process where epithelial cells lose their characteristics and acquire a more migratory and invasive mesenchymal phenotype. This transition is a critical step in cancer progression and metastasis. In a c-Rel-transformed mammary tumor cell line, treatment with DMBA resulted in EMT, characterized by the loss of E-cadherin expression. This effect was mediated through the activation of the NF-κB pathway.

Further research has demonstrated that DMBA promotes EMT through the Wnt/β-catenin signaling pathway. nih.gov In breast and cervical cancer cell lines, DMBA increased cell proliferation and invasion by promoting EMT-inducing factors. nih.gov Specifically, it was found that DMBA promotes the expression of the transcription factor TWIST1 through the activation of STAT3-mediated promoter activity, leading to a more invasive phenotype. nih.gov

Genotoxic and Mutagenic Potentials of Benz a Anthracen 8 Ol, 7,12 Dimethyl

Assessment of DNA Damage In Vitro and In Vivo

The ability of a chemical to induce DNA damage is a key indicator of its genotoxic potential. For DMBA, this has been extensively documented in both cellular (in vitro) and whole-organism (in vivo) models.

Micronucleus Formation and Chromosomal Aberrations

Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. Their formation is a well-established marker of chromosomal damage. Studies have shown that DMBA can induce chromosomal aberrations and micronuclei in various cell types, including bone marrow cells. nih.gov Research in different rat strains has indicated that DMBA can cause non-random chromosomal aberrations, with certain chromosomes being more susceptible to breaks. nih.gov Furthermore, the induction of chromosomal alterations, such as translocations, has been observed in melanoma cell lines derived from DMBA-treated mice. nih.gov There is no specific research available on the capacity of Benz(a)anthracen-8-ol, 7,12-dimethyl- to induce micronucleus formation or chromosomal aberrations.

Mutagenicity Studies in Bacterial and Mammalian Cell Systems

Mutagenicity, the ability to induce permanent changes in the genetic material, is a critical aspect of carcinogenesis. The mutagenic potential of DMBA has been evaluated in various systems.

In mammalian cell systems, studies have identified several mutagenic metabolites of DMBA. nih.gov For example, research using Chinese hamster V79 cells co-cultivated with metabolically competent cells demonstrated that certain diol derivatives of DMBA are highly mutagenic. nih.gov However, these studies did not specifically test the mutagenicity of Benz(a)anthracen-8-ol, 7,12-dimethyl-. Similarly, while the mutagenicity of DMBA has been studied in bacterial systems, specific data for its 8-hydroxy metabolite is lacking.

Linkage to DNA Repair Pathways and Checkpoint Activation

The cellular response to DNA damage involves the activation of complex DNA repair pathways and cell cycle checkpoints. Research on DMBA has shown that it can trigger these protective mechanisms. Studies have demonstrated that DMBA exposure can induce the expression of genes involved in DNA repair, such as those in the DNA damage response pathway. nih.govnih.gov For example, the activation of proteins like p53, a key tumor suppressor involved in cell cycle arrest and apoptosis following DNA damage, has been observed in response to DMBA. nih.gov The efficiency of these DNA repair processes can influence the susceptibility to DMBA-induced carcinogenesis. nih.gov Again, there is no specific information detailing the interaction of Benz(a)anthracen-8-ol, 7,12-dimethyl- with these pathways.

Mechanistic Carcinogenesis Research Associated with Benz a Anthracen 8 Ol, 7,12 Dimethyl

Role of Benz(a)anthracen-8-ol, 7,12-dimethyl- in Tumor Initiation and Promotion

The carcinogenic activity of 7,12-dimethylbenz(a)anthracene (DMBA) is not inherent to the molecule itself but requires metabolic activation by enzymes such as the cytochrome P450 family. acs.orgmdpi.com This process converts DMBA into a series of metabolites, including phenols, dihydrodiols, and highly reactive dihydrodiol epoxides. acs.orgnih.gov Benz(a)anthracen-8-ol, 7,12-dimethyl- is one of the phenolic metabolites formed during this process.

DMBA serves as a classic tumor initiator in two-stage carcinogenesis models, where its application is followed by repeated treatments with a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA). wikipedia.org This two-step process allows for a greatly accelerated rate of tumor growth, facilitating the study of cancer mechanisms. wikipedia.org The metabolic products of DMBA, generated within the target tissue, are responsible for the initial genetic damage that can be "promoted" to form tumors. medicopublication.com

Organ-Specific Carcinogenesis Models and Benz(a)anthracen-8-ol, 7,12-dimethyl- Involvement

The administration of 7,12-dimethylbenz(a)anthracene (DMBA) is a well-established method for inducing tumors in a variety of organs in experimental animal models, demonstrating its potent organ-specific carcinogenicity. wikipedia.org The specific organ targeted often depends on the animal model, the route of administration, and the experimental protocol. nih.gov The development of tumors in these models is a direct consequence of the metabolic activation of DMBA within the target tissues.

DMBA has been extensively used to induce mammary carcinomas in rats and mice, providing a valuable model for studying human breast cancer. nih.gov It is also a potent inducer of skin papillomas and carcinomas in mice when applied topically. unirioja.es Other organ systems where DMBA-induced carcinogenesis is studied include the ovaries, lungs, and the hematopoietic system, leading to leukemias. nih.govmdpi.com For instance, in female BALB/c mice, DMBA administration resulted in the development of tumors in mammary glands (31.43%), lungs (15.71%), lymphoid tissue (11.43%), stomach (7.14%), and skin (2.86%).

The organ specificity is influenced by the local metabolic capabilities of the tissues to convert DMBA into its carcinogenic metabolites. researchgate.net Different organs may have varying levels of the necessary enzymes, leading to different efficiencies of metabolic activation and, consequently, different susceptibilities to tumor formation. nih.gov

| Organ | Animal Model | Common Tumor Type | Key Findings |

|---|---|---|---|

| Mammary Gland | Rats (Sprague-Dawley), Mice (BALB/c) | Adenocarcinoma | Widely used model for hormone-dependent breast cancer. nih.gov |

| Skin | Mice (SENCAR) | Papilloma, Squamous Cell Carcinoma | Classic model for studying tumor initiation and promotion. unirioja.esnih.gov |

| Ovary | Rats | Adenocarcinoma | DMBA-induced tumors show genetic similarities to human ovarian cancer. mdpi.comspandidos-publications.com |

| Lung | Mice (BALB/c) | Adenoma | Lower doses of DMBA can effectively induce lung neoplasms. |

| Hematopoietic System | Rats | Erythroleukemia | Used to study the genetic events in leukemia development. nih.gov |

Oncogene Activation and Tumor Suppressor Gene Inactivation Mediated by Benz(a)anthracen-8-ol, 7,12-dimethyl-

The carcinogenic mechanism of 7,12-dimethylbenz(a)anthracene (DMBA) and its metabolites involves the induction of mutations in critical genes that control cell growth and division, specifically oncogenes and tumor suppressor genes. mdpi.comnih.gov The formation of DNA adducts by reactive DMBA metabolites can lead to specific mutational signatures in these genes. nih.gov

A hallmark of DMBA-induced carcinogenesis, particularly in skin and mammary tumors, is the activation of the Ras family of proto-oncogenes (H-ras and N-ras). nih.govspandidos-publications.com Studies have frequently identified specific point mutations in codon 61 of the H-ras gene in DMBA-induced mammary carcinomas and in codon 61 of the N-ras gene in DMBA-induced leukemias. nih.govspandidos-publications.com For example, a high frequency of CAA to CTA transversions at codon 61 of the H-ras gene is a characteristic finding in DMBA-induced mouse mammary tumors. spandidos-publications.com

Inactivation of tumor suppressor genes is another critical event. The p53 tumor suppressor gene, which plays a central role in responding to DNA damage, is a target for mutations. researchgate.net However, the frequency of p53 mutations in DMBA-induced tumors can vary depending on the tumor type and model system. nih.govnih.gov In some models, such as DMBA-induced rat mammary carcinomas, p53 mutations are relatively infrequent compared to Ras mutations, suggesting they may not be a primary initiating event but could be involved in later stages of tumor progression. nih.govnih.gov In contrast, DMBA-induced genotoxicity can trigger a p53-dependent cytotoxic response, leading to apoptosis in bone marrow cells. researchgate.net

| Gene | Gene Type | Cancer Model | Observed Alteration |

|---|---|---|---|

| H-ras | Oncogene | Rat/Mouse Mammary Carcinoma | High frequency of point mutations, particularly at codon 61. nih.govspandidos-publications.com |

| N-ras | Oncogene | Rat Leukemia | High incidence (83.3%) of mutations at codon 61. nih.gov |

| p53 | Tumor Suppressor | Rat Mammary Carcinoma | Low incidence of mutations (e.g., 1 in 40 tumors). nih.gov |

| p53 | Tumor Suppressor | Rat Leukemia | Mutations detected in a subset of late-stage tumors (16.6%). nih.gov |

| c-myc | Oncogene | Rat Spleen | 3-fold overexpression following DMBA treatment. nih.gov |

Epigenetic Modifications in Carcinogenesis (e.g., Histone Modifications, DNA Methylation Patterns)

In addition to causing direct genetic mutations, exposure to 7,12-dimethylbenz(a)anthracene (DMBA) and its metabolites can induce epigenetic changes that contribute to carcinogenesis. nih.gov Epigenetic modifications, such as DNA methylation and histone modifications, are heritable changes that alter gene expression without changing the underlying DNA sequence. nih.govbham.ac.uk These alterations can play a crucial role in the silencing of tumor suppressor genes and the activation of oncogenes.

Research has shown that exposure to PAHs like DMBA can alter the abundance of histone proteins and their post-translational modifications. nih.govoup.com Histones are proteins that package DNA into chromatin, and modifications to their tails (e.g., acetylation, methylation) can regulate gene accessibility and expression. bham.ac.uk Studies on the effects of DMBA on ovarian tissue have revealed significant alterations in the abundance of several histone proteins and their variants, including Histone H3, Histone H4, and variant H1.2. nih.govoup.com These changes can potentially alter transcriptional regulation within the ovary, contributing to the toxic effects of the compound. nih.gov

DNA methylation is another key epigenetic mechanism affected by carcinogens. This process involves the addition of a methyl group to DNA, typically at CpG sites, which often leads to gene silencing. nih.gov While direct studies on DNA methylation patterns specifically induced by Benz(a)anthracen-8-ol, 7,12-dimethyl- are limited, research on parent PAHs like benzo(a)pyrene indicates that their metabolites can form adducts at CpG sites, potentially altering methylation levels and inhibiting the activity of DNA methyltransferases. semanticscholar.org Such epigenetic disruptions can contribute to the stable silencing of tumor suppressor genes, a hallmark of many cancers. nih.gov The interplay between DNA methylation and histone modifications can create a stable, repressive chromatin state that promotes tumorigenesis. embopress.org

| Epigenetic Mark | Biological Effect | Observed Changes in DMBA Models (Ovary) | Potential Consequence |

|---|---|---|---|

| Histone H3 | Core histone, key for chromatin structure | Decreased abundance in obese mice. nih.gov | Altered gene expression and chromatin stability. |

| Histone H4 | Core histone, subject to many modifications | Decreased abundance in obese mice. nih.gov | Dysregulation of transcription and DNA repair. |

| Histone Variant H1.2 | Linker histone | Increased abundance in obese mice. nih.gov | Changes in chromatin compaction and gene accessibility. |

| Histone Variant H3.3 | Replication-independent histone variant | Decreased abundance in obese mice. nih.gov | Impact on DNA damage response and transcriptional regulation. |

Immunomodulatory Effects of Benz a Anthracen 8 Ol, 7,12 Dimethyl

Impact on Innate and Adaptive Immune Responses

The metabolic products of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) exert significant suppressive effects on both the innate and adaptive branches of the immune system. semanticscholar.org Exposure to DMBA has been shown to result in a broad suppression of both humoral and cell-mediated immunity. nih.gov

One of the initial responses of the innate immune system to DMBA exposure involves Langerhans cells. Studies have shown a significant increase in the number of these antigen-presenting cells in the buccal pouch mucosa of hamsters following DMBA application. This increase is interpreted as an early immune response to the carcinogenic insult.

In terms of adaptive immunity, DMBA and its metabolites profoundly impact lymphocyte populations. Exposure leads to a decrease in spleen and bone marrow cellularity. wikipedia.org Specifically, it suppresses the ability of B-lymphocyte precursor cells in the spleen to form colonies. wikipedia.org The antibody response to both T-dependent and T-independent antigens is severely diminished. wikipedia.org For instance, the number of IgM and IgG plaque-forming cells in response to the T-dependent antigen, sheep red blood cells, is markedly reduced. wikipedia.org Similarly, the IgM response to T-independent antigens is also significantly depressed. wikipedia.org This broad-spectrum suppression of humoral immunity indicates a comprehensive disruption of B-cell function. wikipedia.org

Furthermore, DMBA exposure enhances susceptibility to bacterial and tumor challenges, highlighting a compromised host resistance which is a functional consequence of its immunosuppressive actions. wikipedia.org The immunotoxicity of DMBA is linked to its metabolic activation within lymphoid organs like the spleen. semanticscholar.org The metabolite DMBA-3,4-diol, for example, is noted to be a significantly more potent immunosuppressor than the parent compound. semanticscholar.org

Table 1: Effects of 7,12-dimethylbenz[a]anthracene (DMBA) on Immune Parameters

| Immune Parameter | Effect | Reference |

|---|---|---|

| Langerhans Cells | Significant Increase in Number | |

| Spleen Cellularity | Marked Decrease | wikipedia.org |

| Bone Marrow Cellularity | Marked Decrease | wikipedia.org |

| B-lymphocyte Colony Formation | Suppressed | wikipedia.org |

| IgM Response to T-dependent Antigen | Up to 97% Reduction | wikipedia.org |

| IgG Response to T-dependent Antigen | Depressed | wikipedia.org |

| IgM Response to T-independent Antigens | 88-97% Depression | wikipedia.org |

| Host resistance to bacteria and tumors | Increased Susceptibility | wikipedia.org |

Influence on Lymphocyte Activation and Proliferation

The metabolic activation of 7,12-dimethylbenz[a]anthracene (DMBA) critically impairs the activation and proliferation of lymphocytes, a cornerstone of the adaptive immune response. nih.govresearchgate.net This interference with lymphocyte function is a key mechanism behind its profound immunosuppressive effects. nih.gov

Studies have demonstrated that in vitro exposure of splenocytes to DMBA suppresses the mitogenic response, which is a measure of lymphocyte proliferation. nih.gov The proliferative responses of T-cells to mitogens such as concanavalin (B7782731) A and phytohemagglutinin are significantly suppressed. nih.gov This suggests a direct inhibitory effect on T-lymphocyte activation pathways. The T helper lymphocyte has been identified as a probable target for DMBA-induced immunosuppression. nih.gov

The immunosuppressive action appears to be mediated, at least in part, through the interleukin-2 (B1167480) (IL-2) pathway. nih.gov DMBA exposure leads to suppressed IL-2 production and a reduction in the expression of the high-affinity IL-2 receptor, both of which are crucial for T-cell proliferation. nih.gov Consequently, the proliferation of IL-2-dependent lymphoblasts is also decreased in a dose-dependent manner. nih.gov

Furthermore, the function of B-lymphocytes is also compromised. The responses to B-cell mitogens like lipopolysaccharide are almost completely abolished in splenocytes from mice treated with DMBA. nih.govresearchgate.net This indicates a severe impairment of B-cell activation and proliferation. The collective data suggest that the metabolic products of DMBA disrupt the signaling and proliferative capacities of both major lymphocyte lineages. nih.govresearchgate.netnih.gov

Table 2: Impact of 7,12-dimethylbenz[a]anthracene (DMBA) on Lymphocyte Function

| Lymphocyte Function | Observed Effect | Reference |

|---|---|---|

| T-cell Mitogenic Response | Suppressed | nih.gov |

| B-cell Mitogenic Response | Nearly Abolished | nih.govresearchgate.net |

| Interleukin-2 (IL-2) Production | Suppressed | nih.gov |

| High-Affinity IL-2 Receptor Expression | Reduced | nih.gov |

| IL-2-Dependent Lymphoblast Proliferation | Dose-dependent Decrease | nih.gov |

Cytokine and Chemokine Expression Modulation in Immunotoxicity

The immunotoxicity of 7,12-dimethylbenz[a]anthracene (DMBA) and its metabolites is also characterized by the modulation of cytokine and chemokine expression. These signaling molecules are vital for orchestrating immune responses, and their dysregulation can lead to profound immunosuppression.

A key finding is the inhibition of gamma interferon (IFN-γ) production. When spleen cells are treated with DMBA, the production of IFN-γ, a critical cytokine for cell-mediated immunity, is inhibited. However, DMBA does not appear to affect the antiviral activity of already produced IFN-γ. This suggests that the compound specifically targets the production of this cytokine rather than its function.

The mechanism of immunosuppression is also linked to the interleukin-2 (IL-2) pathway. As mentioned previously, DMBA exposure leads to suppressed IL-2 production. nih.gov This reduction in IL-2 is a significant factor in the observed decrease in T-cell proliferation and function. nih.gov

While direct and extensive studies on a wide range of cytokines and chemokines specifically for Benz(a)anthracen-8-ol, 7,12-dimethyl- are limited, the effects of the parent compound DMBA on key immunoregulatory cytokines like IFN-γ and IL-2 clearly indicate that modulation of these signaling pathways is a central component of its immunotoxic effects. nih.gov The increase in Langerhans cells observed in some studies can also be seen as an early response, potentially driven by local cytokine and chemokine release in response to tissue damage and the presence of the carcinogen. semanticscholar.org

Table 3: Modulation of Cytokine Production by 7,12-dimethylbenz[a]anthracene (DMBA)

| Cytokine | Effect on Production | Reference |

|---|---|---|

| Gamma Interferon (IFN-γ) | Inhibited | |

| Interleukin-2 (IL-2) | Suppressed | nih.gov |

Advanced Analytical Methodologies for Research on Benz a Anthracen 8 Ol, 7,12 Dimethyl

High-Performance Liquid Chromatography (HPLC) for Compound and Metabolite Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of DMBA and its metabolites from complex biological matrices. nih.gov Its high resolving power allows for the effective separation of the parent compound from a variety of metabolic products, such as dihydrodiols, hydroxymethyl derivatives, and phenols. nih.govnih.gov

Reverse-phase HPLC is the most common modality used. In this approach, a nonpolar stationary phase, typically a C18 (octadecylsilane) column, is used with a polar mobile phase. sigmaaldrich.com A gradient elution system, where the composition of the mobile phase is changed over time, is frequently employed to achieve optimal separation of metabolites with varying polarities. For instance, a common mobile phase consists of a methanol (B129727) and water mixture, starting with a higher water concentration and gradually increasing the methanol proportion. sigmaaldrich.com This allows for the sequential elution of polar metabolites followed by the more nonpolar parent compound.

Studies have demonstrated the separation of numerous DMBA metabolites, including trans-dihydrodiols at the 3,4-, 5,6-, 8,9-, and 10,11-positions, as well as metabolites hydroxylated at the 7- or 12-methyl groups. nih.gov The separation of these compounds is critical, as the biological activity can vary significantly between different isomers. nih.govnih.gov For example, HPLC analysis of DMBA metabolism in rat liver homogenates successfully separated the 8,9-dihydrodiol as the major dihydrodiol product. nih.gov Similarly, research on mouse skin homogenates identified 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) as a major metabolite using HPLC. nih.gov

Detection is often accomplished using UV-Vis or fluorescence detectors. sigmaaldrich.comresearchgate.net Fluorescence detection is particularly sensitive for PAHs and their metabolites, offering low limits of detection. sciex.com The specific retention times of the separated compounds, when compared to authentic standards, provide the initial identification.

Table 1: Examples of HPLC Conditions for DMBA Metabolite Separation

| Stationary Phase (Column) | Mobile Phase | Flow Rate | Detection | Sample Matrix | Reference |

|---|---|---|---|---|---|

| SUPELCOSIL™ LC-18 (25 cm × 4.6 mm, 5 µm) | Methanol:Water gradient (from 50:50 to 100:0) | 0.8 mL/min | Fluorescence | Rat liver supernatant | sigmaaldrich.com |

| Not specified | Not specified | Not specified | Diode-array detection (290 nm) | Rat serum, liver, and kidney | researchgate.net |

| Not specified | Not specified | Not specified | UV spectroscopy | Cunninghamella elegans cultures | nih.gov |

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass Spectrometry (MS), often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is an indispensable tool for the definitive identification and quantification of DMBA metabolites. nih.govnih.gov While HPLC provides tentative identification based on retention time, MS provides structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments.

In a typical LC-MS analysis, the eluent from the HPLC column is directed into the mass spectrometer's ion source. Atmospheric Pressure Chemical Ionization (APCI) and Electrospray Ionization (ESI) are common ionization techniques used for PAH metabolites. sciex.com APCI is often preferred due to its robustness and reduced matrix effects. sciex.com The mass analyzer then separates the ions based on their m/z value.

The mass spectrum of a metabolite provides its molecular weight. For example, a metabolite identified as 7-hydroxymethyl-12-methylbenz[a]anthracene showed a molecular ion at m/z 272 [M+]. nih.gov Further structural information can be obtained through tandem mass spectrometry (MS/MS). In this technique, a specific parent ion is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This fragmentation pattern provides a structural fingerprint that aids in the unambiguous identification of the metabolite and its isomeric form.

Table 2: Predicted Mass Spectrometry Data for a DMBA Metabolite This table presents predicted data for Benz(a)anthracene-8,9-diol, 7,12-dimethyl-, a structural isomer of the titular compound, to illustrate the type of data generated by MS.

| Adduct | m/z (mass-to-charge ratio) | Predicted Collision Cross Section (CCS) (Ų) |

|---|---|---|

| [M+H]+ | 289.12230 | 165.5 |

| [M+Na]+ | 311.10424 | 177.5 |

| [M-H]- | 287.10774 | 170.7 |

| [M]+ | 288.11447 | 168.2 |

Data sourced from PubChemLite for Benz(a)anthracene-8,9-diol, 7,12-dimethyl-. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the absolute structural elucidation of novel or complex metabolites when sufficient quantities can be isolated. While HPLC and MS can suggest potential structures, NMR provides detailed information about the carbon-hydrogen framework of the molecule. Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed.

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. Chemical shifts (δ) and coupling constants (J) are key parameters. For instance, in the characterization of metabolites from Mycobacterium vanbaalenii, ¹H NMR spectra were recorded at 500.13 MHz in deuterated acetone. nih.gov The chemical shifts were referenced to the residual solvent peak. nih.gov

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Although less sensitive than ¹H NMR, it is crucial for determining the number and type of carbon atoms. careerendeavour.com By combining information from various NMR experiments, researchers can piece together the exact structure of a metabolite, including the precise position of hydroxyl groups or other modifications on the benz[a]anthracene ring system, and confirm its stereochemistry. nih.gov This level of detail is often impossible to achieve with MS alone.

Table 3: Example NMR Acquisition Parameters for Metabolite Analysis

| Parameter | Value/Description | Purpose | Reference |

|---|---|---|---|

| Spectrometer Frequency | 500.13 MHz (for ¹H) | Determines the field strength and resolution of the spectrum. | nih.gov |

| Solvent | Deuterated Acetone | Dissolves the sample without producing a large solvent signal in the ¹H spectrum. | nih.gov |

| Relaxation Delay | 10 s (for quantitative spectra) | Ensures full relaxation of nuclei between pulses, allowing for accurate integration of signals. | nih.gov |

| Temperature | 301 K | Maintains a constant and known sample temperature during analysis. | nih.gov |

Radiometric Techniques for Metabolic Tracing

Radiometric techniques are fundamental in metabolic studies to trace the fate of a compound within a biological system. These methods involve using a radiolabeled version of the parent compound, such as [7,12-¹⁴C]DMBA or [³H]-labelled DMBA. nih.govnih.govnih.gov By introducing the radiolabeled compound into an in vitro or in vivo system, researchers can track its absorption, distribution, metabolism, and excretion.

When combined with HPLC, radiometric detection can provide a quantitative metabolic profile. The eluent from the HPLC column is collected at specific time intervals, and the radioactivity of each fraction is measured. This creates a radiochromatogram that shows the distribution of the radiolabel among the parent compound and its various metabolites. nih.govnih.gov This approach is highly sensitive and allows for the quantification of metabolites even when they are present at very low concentrations and pure standards are unavailable.

Computational and Theoretical Investigations of Benz a Anthracen 8 Ol, 7,12 Dimethyl

Quantum Mechanical Studies of Reactivity and Metabolic Pathways

Quantum mechanical calculations are fundamental to understanding the chemical reactivity and metabolic fate of PAHs like DMBA and its derivatives. These methods can predict the electronic properties of a molecule, which in turn determine its susceptibility to metabolic attack and its potential to cause harm.

The carcinogenicity of many PAHs is not inherent to the parent molecule but arises from its metabolic activation to reactive intermediates. acs.org For DMBA, a primary pathway involves oxidation by cytochrome P450 (CYP) enzymes, particularly CYP1B1, followed by hydrolysis by microsomal epoxide hydrolase (mEH). researchgate.netnih.govresearchgate.net This process can lead to the formation of various metabolites, including phenols, dihydrodiols, and hydroxymethyl derivatives. nih.govnih.gov The formation of Benz(a)anthracen-8-ol, 7,12-dimethyl- is a result of hydroxylation on the aromatic ring.

Theoretical studies, including ab initio and density functional theory (DFT) calculations, have been instrumental in explaining the regioselectivity of these metabolic reactions. acs.org The "bay region" theory, for instance, posits that diol epoxides in the bay region of a PAH molecule are particularly carcinogenic. acs.orgacs.org Quantum mechanical calculations of properties like molecular electrostatic potential (MESP) help to identify electron-rich regions of the molecule, such as the K, L, and M regions, which are susceptible to electrophilic attack and metabolic activation. nih.gov These studies suggest that the formation of metabolites like the 8,9-dihydrodiol, a precursor related to the 8-ol, is a critical step. nih.govnih.gov The presence of methyl groups, as in DMBA, can further influence the electronic properties and steric interactions, impacting the molecule's carcinogenic potential. acs.org

Table 1: Key Metabolic Pathways and Enzymes for DMBA

| Metabolic Step | Key Enzymes | Resulting Metabolites | Computational Insights |

|---|---|---|---|

| Ring Oxidation | Cytochrome P450 (CYP1A1, CYP1B1) researchgate.netnih.gov | Epoxides, Phenols (e.g., Benz(a)anthracen-8-ol, 7,12-dimethyl-), Dihydrodiols nih.govnih.gov | MESP analysis predicts electron-rich sites prone to oxidation. nih.gov |

| Epoxide Hydrolysis | Microsomal Epoxide Hydrolase (mEH) researchgate.netnih.gov | trans-Dihydrodiols (e.g., DMBA-trans-3,4-dihydrodiol, DMBA-trans-8,9-dihydrodiol) nih.govnih.gov | Quantum calculations can model the stability and reactivity of epoxide intermediates. |

| Methyl Group Oxidation | Cytochrome P450 nih.gov | Hydroxymethyl derivatives (e.g., 7-hydroxymethyl-12-methylbenz(a)anthracene) nih.govnih.gov | Calculations can assess the relative stability of carbocations formed during oxidation. |

| Ultimate Carcinogen Formation | Cytochrome P450 researchgate.net | Diol Epoxides (e.g., DMBA-3,4-diol-1,2-epoxide) researchgate.netnih.gov | Bay-region theory, supported by quantum mechanics, explains the high reactivity of these metabolites. acs.org |

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Once reactive metabolites are formed, their interaction with biological macromolecules, particularly DNA, is a critical event in the initiation of carcinogenesis. acs.org Molecular dynamics (MD) simulations are a powerful computational tool used to study these interactions at an atomic level, providing insights into the binding modes and stability of compound-biomolecule complexes. nih.govmdpi.com

For metabolites of DMBA, the ultimate carcinogenic species, such as the bay-region diol epoxides, are known to form covalent adducts with DNA bases, primarily guanine (B1146940) and adenine (B156593). nih.govnih.gov These adducts can lead to mutations during DNA replication. nih.gov While specific MD simulations for Benz(a)anthracen-8-ol, 7,12-dimethyl- are not widely documented, the principles derived from simulations of related PAH metabolites are applicable.

MD simulations can model the process of a metabolite intercalating into the DNA helix and the subsequent covalent bond formation. nih.gov These simulations allow researchers to:

Predict Binding Preferences: Determine whether a metabolite prefers to bind in the major or minor groove of DNA and its sequence specificity. nih.gov

Analyze Conformational Changes: Observe how the DNA structure is distorted upon adduct formation, which can affect DNA replication and repair processes. mdpi.com

Calculate Binding Energies: Use methods like MM-PBSA/GBSA to quantify the stability of the metabolite-DNA complex. nih.gov

These computational studies have revealed that the binding of reactive metabolites is often governed by the electrostatic potential within the DNA grooves and specific nucleotide sequences. nih.gov The insights from such simulations are crucial for understanding how metabolites like Benz(a)anthracen-8-ol, 7,12-dimethyl-, or its further activated forms, might interact with DNA and exert genotoxic effects.

Table 2: Application of Molecular Dynamics in Carcinogen-DNA Interaction Studies

| Simulation Aspect | Information Gained | Relevance to Benz(a)anthracen-8-ol, 7,12-dimethyl- |

|---|---|---|

| System Setup | A solvated system containing the DNA sequence and the metabolite is constructed. | Provides a realistic environment to study the interaction of the compound with DNA. |

| Binding Site Identification | Docking and initial simulations identify preferential binding locations (e.g., minor groove). nih.gov | Predicts how the compound might approach and position itself relative to DNA bases before potential reaction. |

| Conformational Stability | Root-Mean-Square Deviation (RMSD) and Fluctuation (RMSF) analyses assess the stability of the complex over time. mdpi.com | Indicates whether the compound forms a stable adduct or a transient interaction, influencing its mutagenic potential. |

| Interaction Analysis | Identifies key non-covalent (hydrogen bonds, hydrophobic) and covalent interactions between the compound and DNA residues. mdpi.com | Elucidates the specific atomic interactions that stabilize the DNA adduct, contributing to its persistence and biological consequences. |

In Silico Prediction of Biological Activity and ADMET Properties

In silico methods are increasingly used in the early stages of drug discovery and toxicology to predict the pharmacokinetic and toxicological properties of chemical compounds. researchgate.net These computational models can estimate a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, offering a rapid and cost-effective screening tool. nih.govfrontiersin.org

For Benz(a)anthracen-8-ol, 7,12-dimethyl-, in silico tools can provide predictions for a range of properties. Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, can be used to estimate its potential carcinogenicity or mutagenicity based on the properties of structurally similar PAHs. nih.gov

ADMET prediction platforms utilize various algorithms and databases to estimate properties such as:

Absorption: Intestinal absorption and Caco-2 cell permeability, which indicate how well the compound might be absorbed into the bloodstream. frontiersin.orgnih.gov

Distribution: Plasma protein binding and blood-brain barrier penetration, which affect where the compound travels in the body. nih.gov

Metabolism: Likelihood of being a substrate or inhibitor for various CYP enzymes. nih.gov

Excretion: Prediction of clearance pathways.

Toxicity: Predictions for mutagenicity (e.g., Ames test), carcinogenicity, and other toxic endpoints. nih.gov

While these predictions are not a substitute for experimental testing, they provide valuable initial assessments. For instance, the lipophilicity (logP) of Benz(a)anthracen-8-ol, 7,12-dimethyl- would be a key parameter in these predictions, influencing its absorption and distribution. frontiersin.org The presence of the hydroxyl group would likely increase its polarity compared to the parent DMBA, potentially affecting its metabolic and excretory pathways.

Table 3: Representative In Silico ADMET Predictions for Aromatic Compounds

| ADMET Property | Predicted Outcome | Implication for Benz(a)anthracen-8-ol, 7,12-dimethyl- |

|---|---|---|

| Human Intestinal Absorption | Moderate to High nih.gov | Likely to be absorbed orally. |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate nih.gov | The hydroxyl group may limit penetration into the central nervous system compared to the parent compound. |

| CYP450 Substrate/Inhibitor | Likely substrate for multiple CYP isoforms nih.gov | Susceptible to further metabolism, which could lead to detoxification or further activation. |

| Mutagenicity (Ames Test) | Predicted Positive | The benz[a]anthracene scaffold is a known structural alert for mutagenicity. |

| Carcinogenicity | Predicted Carcinogen | Parent compound is a potent carcinogen; metabolites often retain this activity. |

| Lipophilicity (logP) | High, but lower than DMBA | Affects absorption, distribution, and potential for bioaccumulation. |

Emerging Concepts and Research Frontiers for Benz a Anthracen 8 Ol, 7,12 Dimethyl

Systems Biology Approaches in Mechanistic Toxicology

The toxicological impact of DMBA is not due to the parent compound itself but rather its complex metabolic processing. Systems biology, which seeks to understand the larger picture of biological interactions, is crucial for deciphering the mechanisms of DMBA's toxicity. The metabolic activation of DMBA is a multi-step process involving a network of enzymes, primarily from the cytochrome P-450 (CYP) superfamily. nih.govnih.gov

The process begins with the oxidation of DMBA by CYP enzymes, such as CYP1A1 and CYP1B1, to form reactive epoxides. nih.govresearchgate.net These intermediates can then be hydrolyzed by microsomal epoxide hydrolase (mEH) to produce dihydrodiols, such as DMBA-3,4-dihydrodiol. researchgate.netnih.gov This particular metabolite is considered a proximate carcinogen because it can undergo further epoxidation to form a highly reactive bay-region diol-epoxide, which can bind to DNA, forming adducts that lead to mutations and potentially initiate cancer. nih.govnih.gov

Research has shown that the absence of mEH can prevent DMBA-induced immunotoxicity in certain tissues, highlighting the critical role of this enzymatic pathway. nih.gov Similarly, the absence of CYP1B1 has been shown to protect against DMBA-induced immunosuppression, confirming the importance of the initial oxidation step. researchgate.net

Interactive Table: Key Enzymes and Metabolites in DMBA Activation

| Enzyme | Role in DMBA Metabolism | Resulting Metabolites | Toxicological Significance |

|---|---|---|---|

| Cytochrome P-450 (e.g., CYP1A1, CYP1B1) | Initial oxidation of the aromatic ring | DMBA-epoxides | Essential first step in metabolic activation |

| Microsomal Epoxide Hydrolase (mEH) | Hydrolysis of epoxides | DMBA-dihydrodiols (e.g., DMBA-3,4-dihydrodiol) | Formation of proximate carcinogens |

| Cytochrome P-450 (e.g., CYP1A1, CYP1B1) | Further oxidation of dihydrodiols | DMBA-diol-epoxides | Highly reactive ultimate carcinogens that form DNA adducts |

| Cytochrome P-450 | Hydroxylation of methyl groups | 7-OHM-12-MBA, 7-M-12-OHMBA | Mutagenic metabolites contributing to carcinogenicity |

Role in Environmental Health and Risk Assessment Research

DMBA and its metabolites are significant environmental contaminants, often originating from the incomplete combustion of organic materials, such as in vehicle exhaust and cigarette smoke. nih.govnih.gov As such, they are relevant to human health risk assessment. who.int The carcinogenic properties of DMBA have been demonstrated in numerous animal models, where it is used to induce tumors in various tissues, including the mammary glands, skin, and bone marrow. wikipedia.orgusp.brf1000research.com

The environmental health risk of DMBA is directly tied to its metabolic activation. The formation of DNA adducts by reactive metabolites is a key initiating event in DMBA-induced carcinogenesis. medicopublication.comresearchgate.net Research has identified specific DNA adducts formed from the reaction of DMBA-diol-epoxides with adenine (B156593) and guanine (B1146940) residues in DNA. nih.gov The presence and quantity of these adducts can serve as a measure of exposure and potential cancer risk.

Furthermore, the genetic polymorphisms in metabolic enzymes like aryl hydrocarbon receptor (AhR), which regulates the expression of some CYP enzymes, can influence an individual's susceptibility to the toxic effects of DMBA. nih.govresearchgate.net This highlights the importance of considering genetic variability in environmental risk assessment.

The impact of DMBA extends beyond cancer, with studies showing it can induce immunotoxicity, affecting B lymphocytes and granulocytes in the bone marrow. nih.govresearchgate.net It can also cause oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage. nih.govmedicopublication.com These diverse toxicological endpoints underscore the complex environmental health risks posed by DMBA and its metabolites.

Development of Novel Research Tools and Biomarkers

The consistent and potent carcinogenic activity of DMBA has led to its widespread use as a research tool for studying the mechanisms of chemical carcinogenesis. wikipedia.orgusp.br By using DMBA to induce tumors in laboratory animals, researchers can investigate the genetic and molecular changes that occur during cancer development and progression. f1000research.comnih.govfrontiersin.org This has facilitated the testing of potential chemopreventive agents and therapeutic strategies.

The study of DMBA metabolism has also driven the development of biomarkers for assessing exposure and predicting adverse health effects. These biomarkers can be categorized as biomarkers of exposure, effect, and susceptibility.

Biomarkers of Exposure: The detection of DMBA metabolites, such as dihydrodiols and hydroxymethyl derivatives, in urine, blood, or tissues can indicate exposure to the parent compound. nih.gov DNA adducts are also highly specific biomarkers of exposure to the ultimate carcinogenic metabolites of DMBA. nih.gov

Biomarkers of Effect: Changes in the activity of metabolic enzymes, such as CYP1A1 and mEH, can serve as biomarkers of the biological response to DMBA exposure. nih.gov Additionally, markers of oxidative stress, such as malondialdehyde (MDA) levels, and changes in the levels of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT), can indicate DMBA-induced cellular damage. medicopublication.com Alterations in hematological parameters and immune cell populations are also considered biomarkers of effect. medicopublication.comresearchgate.net

Biomarkers of Susceptibility: Genetic polymorphisms in the AhR and metabolic enzymes can be used as biomarkers to identify individuals who may be more susceptible to the adverse effects of DMBA. researchgate.net

Interactive Table: Examples of Biomarkers Related to DMBA Exposure

| Biomarker Type | Example | Description |

|---|---|---|

| Exposure | DMBA-DNA adducts | Covalent bonds formed between reactive DMBA metabolites and DNA, indicating exposure to carcinogenic forms. |

| Exposure | DMBA metabolites in urine/blood | Presence of compounds like DMBA-dihydrodiols or hydroxylated derivatives, indicating recent exposure. |

| Effect | Increased CYP1A1 activity | Induction of this enzyme indicates a cellular response to PAH exposure. |

| Effect | Altered blood cell counts | Changes in lymphocyte and granulocyte populations can indicate immunotoxicity. |

| Effect | Increased malondialdehyde (MDA) | A marker of lipid peroxidation and oxidative stress. |

| Susceptibility | AhR gene polymorphisms | Variations in this gene can alter the metabolic activation of DMBA, influencing individual risk. |

The ongoing development of sensitive analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, continues to improve the detection and quantification of these biomarkers, enhancing our ability to assess the risks associated with environmental exposure to DMBA and its metabolites. nih.govnih.gov

Q & A

Basic: What are the standard experimental models for studying the carcinogenic effects of DMBA?

Answer:

DMBA is widely used in rodent models to induce tumors, particularly mammary carcinomas in female Sprague-Dawley rats. Key methodologies include:

- Administration: A single intraperitoneal (i.p.) or oral dose of 50 mg/kg DMBA dissolved in sesame oil .

- Monitoring: Tumor induction typically occurs within 8–12 weeks. Tumor weight is calculated using ellipsoid volume formulas (length × width² / 2) .

- Biomarkers: Oxidative stress markers (lipid peroxidation, glutathione levels) and inflammatory indices (TGF-β, IL-6) are measured in blood and tissues .

Reference:

Basic: What safety protocols are essential when handling DMBA in laboratory settings?

Answer:

DMBA is a skin-absorbed carcinogen (ACGIH: minimize all exposure routes). Critical protocols include:

- Engineering Controls: Use fume hoods, closed systems, and local exhaust ventilation to limit airborne particulates .

- PPE: Wear nitrile gloves, lab coats, and face shields. Avoid skin contact due to dermal absorption risks .

- Fire Safety: Use dry chemical, CO₂, or foam extinguishers. Avoid water jets (toxic gases like NOx/SOx may form) .

Reference:

Basic: What are the common routes of DMBA administration in carcinogenesis studies?

Answer:

- Intraperitoneal (i.p.): Delivers precise dosing (e.g., 50 mg/kg in sesame oil) for systemic distribution .

- Topical Application: Used in skin carcinogenesis models (e.g., mouse epidermis) to study tumor initiation/promotion.

- Oral Gavage: Mimics dietary exposure but requires careful solvent selection (e.g., corn oil) to enhance bioavailability.

Reference:

Advanced: How do researchers address contradictions in oxidative stress data from DMBA-induced carcinogenesis?

Answer:

Contradictions arise from variability in ROS measurement methods (e.g., fluorometric vs. colorimetric assays). Methodological strategies include:

- Standardized Protocols: Use ESR spectroscopy for direct ROS detection or HPLC for lipid peroxidation byproducts (e.g., malondialdehyde) .

- Multi-Omics Integration: Pair oxidative stress markers with transcriptomics (e.g., PI3K/AKT pathway genes) to contextualize redox imbalance .

- Dose-Response Curves: Establish thresholds for ROS-mediated DNA damage vs. antioxidant adaptation .

Reference:

Advanced: What methodological approaches analyze DMBA's impact on mitochondrial function?

Answer:

- Mitochondrial Isolation: Differential centrifugation of tissues (e.g., liver) in sucrose buffer to assess enzyme activities (e.g., TCA cycle, ETC complexes) .

- Respiratory Chain Assays: Measure NADH dehydrogenase (Complex I) and cytochrome c oxidase (Complex IV) activities spectrophotometrically .

- Oxidative Phosphorylation (OXPHOS): Use Seahorse XF Analyzers to quantify ATP production and proton leak in real-time .

Reference:

Advanced: How can experimental design reduce variability in DMBA-induced tumor models?

Answer:

- Strain Selection: Use Sprague-Dawley rats (high susceptibility) instead of Wistar rats to standardize tumor incidence .

- Hormonal Synchronization: Administer estradiol to accelerate tumor development and reduce inter-animal variability .

- Timed Sacrifice: Schedule tissue collection at consistent post-induction intervals (e.g., 12 weeks) to control for tumor progression stages .

Reference:

Advanced: What methods elucidate DMBA's metabolic activation pathways?

Answer:

- Dihydrodiol Synthesis: Chemical/enzymatic oxidation to produce DMBA dihydrodiols, analyzed via GC-MS for mutagenic potential .

- CYP450 Profiling: Liver microsome assays identify isoforms (e.g., CYP1B1) responsible for DMBA epoxidation .

- DNA Adduct Detection: ³²P-postlabeling or LC-MS/MS quantify covalent DNA adducts (e.g., DMBA-5,6-epoxide derivatives) .

Reference:

Advanced: How do structural modifications influence DMBA's carcinogenic potency?

Answer:

- Methylation Patterns: 7,12-dimethyl substitution enhances carcinogenicity compared to monomethyl analogs (e.g., 7-methylbenz[a]anthracene) .